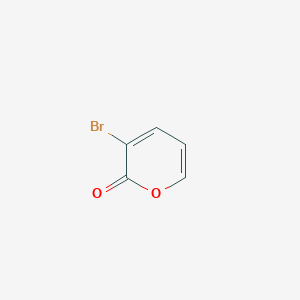
3-bromo-2H-pyran-2-one
Vue d'ensemble
Description
3-bromo-2H-pyran-2-one: is a heterocyclic compound that belongs to the pyranone family It is characterized by a six-membered ring containing an oxygen atom and a bromine substituent at the third position
Applications De Recherche Scientifique
3-bromo-2H-pyran-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of organic light-emitting devices due to its luminescent properties.
Mécanisme D'action
Target of Action
The primary target of 3-bromo-2H-pyran-2-one (also known as BHP) is glioma stem-like cells (GSCs). GSCs are a subset of tumor cells that possess stem cell properties and are linked to tumor formation, maintenance, and progression . BHP has been shown to suppress the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells .
Mode of Action
BHP interacts with its targets by inhibiting key signaling pathways. Specifically, it markedly inhibits both phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling . These pathways are involved in cell growth, proliferation, and survival, suggesting that BHP’s action leads to suppression of these cellular processes in GSCs .
Biochemical Pathways
The affected biochemical pathways include the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling pathways . The inhibition of these pathways by BHP likely leads to downstream effects such as reduced cell growth, proliferation, and survival, contributing to its suppression of GSCs .
Result of Action
The result of BHP’s action is a significant reduction in the maintenance of the GSC population. This is evidenced by its ability to inhibit sphere formation and suppress the CD133+ cell population, which are characteristics of GSCs . Moreover, BHP treatment dramatically inhibits clone-forming ability at the single-cell level and suppresses in vivo tumor formation . In addition, BHP effectively sensitizes GSCs to chemotherapy and radiotherapy .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the pyranone and the biomolecule it is interacting with .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2H-pyran-2-one typically involves the bromination of 2H-pyran-2-one. One common method is the use of N-bromosuccinimide (NBS) in chloroform, which facilitates the bromination at the third position of the pyranone ring . The reaction conditions generally include:
Reagents: N-bromosuccinimide, chloroform
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-bromo-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of 3-hydroxy-2H-pyran-2-one.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted pyranones depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Reduction: 3-hydroxy-2H-pyran-2-one.
Comparaison Avec Des Composés Similaires
2H-pyran-2-one: The parent compound without the bromine substituent.
3-chloro-2H-pyran-2-one: Similar structure with a chlorine substituent instead of bromine.
3-iodo-2H-pyran-2-one: Similar structure with an iodine substituent.
Uniqueness: 3-bromo-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine substituent enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-bromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMFAVNCKFUDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447599 | |
| Record name | 3-bromo-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19978-32-6 | |
| Record name | 3-bromo-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-bromo-2H-pyran-2-one a useful compound in organic synthesis?
A1: The research article "An Improved Preparation of 3‐Bromo‐2H‐Pyran‐2‐one: An Ambiphilic Diene for Diels‐Alder Cycloadditions" [] highlights the compound's potential as an ambiphilic diene in Diels-Alder cycloadditions. This means it can react with a variety of dienophiles, allowing for the synthesis of diverse cyclic compounds. The paper focuses on an improved method for its synthesis, which is crucial for making it more readily available for research and potential applications.
Q2: What are some of the intermediates and byproducts involved in the synthesis of this compound described in the paper?
A2: The synthesis described in the paper involves several intermediates, including 3-bromo-5,6-dihydro-2H-pyran-2-one and 3,5-dibromo-5,6-dihydro-2H-pyran-2-one []. It also mentions the formation of byproducts such as 5-bromo-2-pyrone and 3,5-dibromo-2-pyrone during the synthesis process [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


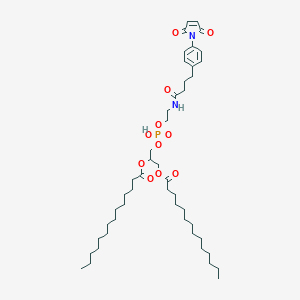
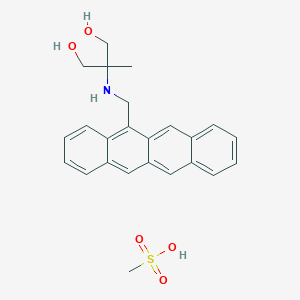
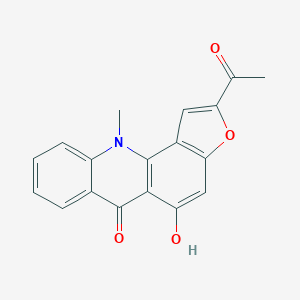





![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)

![3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride](/img/structure/B8481.png)
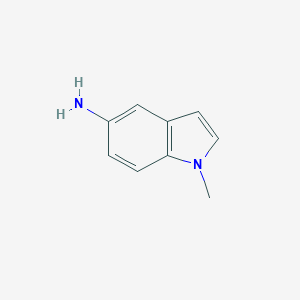

![1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
